5-Bromo-2-pyrimidinepropanol
Description
Overview of Pyrimidine (B1678525) Scaffold Significance in Medicinal and Materials Chemistry
The pyrimidine ring system is a privileged scaffold in the chemical sciences, largely due to its integral role in the structure of life itself. As a core component of the nucleobases uracil (B121893), thymine (B56734), and cytosine, pyrimidine is fundamental to the structure of DNA and RNA. Current time information in Bangalore, IN.evitachem.com This biological prevalence has long inspired the design and synthesis of pyrimidine-based therapeutic agents that can interact with biological systems. evitachem.com The structural versatility of the pyrimidine ring allows for a wide range of chemical modifications, leading to a diverse spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. evitachem.comnih.govresearchgate.netbu.edu.eg
Beyond the realm of medicine, the electron-deficient nature of the pyrimidine ring makes it an attractive component in materials science. Its incorporation into larger π-conjugated systems can influence electronic properties, leading to applications in organic electronics and photonics.
Role of Halogenation in Modulating Pyrimidine Reactivity and Properties
The introduction of halogen atoms onto the pyrimidine scaffold, a process known as halogenation, profoundly alters the molecule's electronic properties and reactivity. Halogens, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the aromatic ring. pharmascholars.com This generally increases the electrophilicity of the carbon atoms in the pyrimidine ring, making them more susceptible to nucleophilic attack. organic-chemistry.org
Specifically, the presence of a bromine atom at the 5-position, as in 5-Bromo-2-pyrimidinepropanol, significantly influences the reactivity at other positions on the ring. organic-chemistry.org This halogen "handle" is often exploited in cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the facile introduction of new carbon-carbon bonds. sigmaaldrich.com Furthermore, halogenation can impact the physicochemical properties of the molecule, including its lipophilicity and metabolic stability, which are critical parameters in drug design. organic-chemistry.org The specific halogen and its position on the ring can lead to distinct physical and chemical behaviors. pharmascholars.comgrowingscience.com
Contextualization of this compound within Contemporary Chemical Synthesis and Discovery Paradigms
While specific research on this compound is not extensively documented in publicly available literature, its structure places it at the intersection of several key areas of modern chemical synthesis. The synthesis of such a molecule would likely involve the strategic manipulation of a pre-functionalized pyrimidine ring.
One plausible synthetic route could involve a Grignard reaction. researchgate.net For instance, the formation of a Grignard reagent from a suitable brominated pyrimidine could be followed by a reaction with an epoxide, such as propylene (B89431) oxide. The subsequent ring-opening of the epoxide would generate the propanol (B110389) side chain. libretexts.orgmasterorganicchemistry.com Alternatively, a lithiated pyrimidine derivative could react in a similar fashion.
Another potential pathway could start with a compound like 5-Bromo-2-(oxiran-2-yl)pyrimidine, an epoxide derivative of 5-bromopyrimidine (B23866). evitachem.com The reaction of this epoxide with a methyl Grignard reagent (CH₃MgBr) would lead to the nucleophilic opening of the epoxide ring, yielding a secondary alcohol on a propyl chain attached to the pyrimidine ring. libretexts.orgmasterorganicchemistry.com
The existence of such synthetic routes highlights the modular nature of contemporary organic synthesis, where complex molecules are assembled from well-defined building blocks. The 5-bromo-pyrimidine core serves as a stable and reactive platform, while the propanol side chain can be introduced through established and reliable chemical transformations. The resulting molecule, this compound, is thus a representative example of how chemists can design and create novel chemical entities with potential applications in various fields of research.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
3-(5-bromopyrimidin-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h4-5,11H,1-3H2 |
InChI Key |
HZWGOPOVNOLRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCCO)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 2 Pyrimidinepropanol and Analogues
Strategic Approaches to Pyrimidine (B1678525) Ring Construction with Bromo-Substitution
The formation of the 5-bromopyrimidine (B23866) core is the initial critical phase in the synthesis of the target molecule. Methodologies for this transformation can be broadly categorized into two strategic approaches: the cyclocondensation of pre-brominated building blocks and de novo synthesis routes where the bromine is introduced during or after the ring formation.
Cyclocondensation Reactions Utilizing Bromomalonaldehyde Precursors
A direct and efficient method for constructing the 5-bromopyrimidine ring involves the cyclocondensation of a C3-dielectrophile, such as 2-bromomalonaldehyde (B19672), with an amidine. This approach is advantageous as it installs the bromine atom at the desired position in a single, ring-forming step.
The reaction, as outlined in various synthetic protocols, involves treating 2-bromomalonaldehyde with an appropriate amidine hydrochloride in a suitable solvent system, often acetic acid. The process is typically carried out at elevated temperatures to drive the condensation and subsequent cyclization. A key advantage of this method is its modularity; by varying the R-group on the amidine, a library of 2-substituted-5-bromopyrimidines can be generated. For the synthesis of precursors to 5-Bromo-2-pyrimidinepropanol, an unsubstituted amidine (formamidine) or a protected functionalized amidine might be employed. A patent describes a one-step method to synthesize 5-bromo-2-substituted pyrimidine compounds by reacting 2-bromomalonaldehyde with amidine compounds, simplifying the process and reducing costs. google.com
Table 1: Representative Cyclocondensation for 5-Bromo-2-methylpyrimidine
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield |
| 2-Bromomalonaldehyde | Ethanamidine hydrochloride | Acetic Acid | 100°C | 5 hours | 5-Bromo-2-methylpyrimidine | 43% |
| Data derived from a representative synthesis of a 2-substituted-5-bromopyrimidine. google.com |
De novo Synthesis Routes for 5-Bromopyrimidines
De novo synthesis provides alternative pathways to 5-bromopyrimidines, often starting from more fundamental acyclic precursors. These multi-step sequences allow for greater flexibility in precursor sourcing and substitution patterns. One common strategy begins with the bromination of a pre-formed pyrimidine ring that is activated for electrophilic substitution.
For instance, 2-hydroxypyrimidine (B189755) can serve as a versatile starting material. The hydroxyl group at the 2-position activates the ring, facilitating electrophilic bromination at the 5-position. A widely used method involves the reaction of 2-hydroxypyrimidine with a brominating agent. More contemporary and efficient methods utilize hydrobromic acid and an oxidant like hydrogen peroxide. google.compatsnap.com This reaction proceeds under controlled temperature conditions to yield 5-bromo-2-hydroxypyrimidine. google.compatsnap.com This intermediate is crucial as the hydroxyl group can later be converted into a better leaving group, such as a chloride, to allow for functionalization at the 2-position.
Another de novo approach involves the direct bromination of 2-aminopyrimidine (B69317) using N-bromosuccinimide (NBS) in a solvent like acetonitrile (B52724). chemicalbook.com This reaction typically proceeds at room temperature and provides a high yield of 2-amino-5-bromopyrimidine, another key intermediate for further elaboration. chemicalbook.com
Functionalization at the 2-Position: Introduction of the Propanol (B110389) Moiety
With the 5-bromopyrimidine core established, the next strategic phase involves the introduction of the three-carbon propanol side chain at the 2-position. This is typically achieved by leveraging a reactive group, such as a halogen, installed at the C2-position of the pyrimidine ring.
Nucleophilic Substitution Reactions on 2-Halogenated 5-Bromopyrimidines
A foundational method for C-C bond formation at the 2-position is the nucleophilic aromatic substitution (SNAr) reaction. This requires the presence of a good leaving group, typically a halogen, on the pyrimidine ring. The intermediate 5-bromo-2-hydroxypyrimidine, synthesized as described previously, can be converted to 5-bromo-2-chloropyrimidine (B32469) by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). chemicalbook.com
Once 5-bromo-2-chloropyrimidine is obtained, it can be subjected to reaction with a suitable nucleophile to introduce the propanol chain. For example, reaction with the enolate of a propanal derivative or a related three-carbon nucleophile could be envisioned. Alternatively, a precursor to the alcohol, such as the anion of ethyl 3-oxobutanoate, could be used, followed by hydrolysis, decarboxylation, and reduction steps.
Organometallic Coupling Reactions for Propanol Chain Integration
Modern synthetic chemistry offers powerful organometallic cross-coupling reactions for forging carbon-carbon bonds. Reactions such as the Suzuki-Miyaura, Stille, or Negishi coupling are highly effective for functionalizing heteroaromatic halides. pressbooks.publibretexts.org
In this context, 5-bromo-2-chloropyrimidine can be selectively coupled with an organometallic reagent containing the propanol synthon. For a Suzuki-Miyaura reaction, a suitable partner would be a boronic acid or ester, such as 3-(dihydroxyboryl)propan-1-ol or a protected version thereof. libretexts.org The reaction is catalyzed by a palladium(0) complex in the presence of a base. The selective reaction at the 2-chloro position over the 5-bromo position can often be achieved by carefully choosing the catalyst and reaction conditions.
Table 2: Generalized Suzuki-Miyaura Coupling Scheme
| Aryl Halide | Organoboron Reagent | Catalyst | Base | Product |
| 5-Bromo-2-chloropyrimidine | Propanol-derived boronic acid/ester | Pd(PPh3)4 or similar Pd(0) complex | Na2CO3, K3PO4, or other base | 5-Bromo-2-(3-hydroxypropyl)pyrimidine |
| This table represents a generalized scheme for the Suzuki-Miyaura reaction. libretexts.org |
Another approach involves Gilman reagents (lithium diorganocuprates), which are known to couple with organohalides. libretexts.org A lithium di(3-hydroxypropyl)cuprate, or a protected version, could potentially react with 5-bromo-2-chloropyrimidine to install the desired side chain.
Selective Reduction Strategies for Alcohol Formation
An alternative and often highly practical strategy involves introducing the side chain in a more oxidized state, such as an ester or ketone, followed by a selective reduction to the primary alcohol. For example, a Reformatsky reaction or a related organometallic addition could be used to introduce a propionate (B1217596) ester group at the 2-position.
Once a precursor like ethyl 3-(5-bromopyrimidin-2-yl)propanoate is synthesized, the ester must be selectively reduced to the corresponding alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for reducing esters to primary alcohols. libretexts.org The reaction is typically carried out in an anhydrous ether solvent. Care must be taken as LiAlH4 is a powerful and non-selective reducing agent. However, in this specific substrate, the pyrimidine ring and the bromo-substituent are generally stable to these conditions.
For substrates with other sensitive functional groups, milder or more selective reducing agents may be required. researchgate.net A combination of sodium borohydride (B1222165) with certain additives, or other specialized hydride reagents, can offer greater chemoselectivity. organic-chemistry.orgacs.org The choice of reducing agent is critical to ensure that only the ester functionality is transformed, leaving the rest of the molecule intact.
Table 3: Common Reagents for Ester to Alcohol Reduction
| Reducing Agent | Typical Solvent | Key Characteristics |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | Very powerful, reduces most carbonyl functional groups. libretexts.org |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Milder, typically does not reduce esters unless activated or with additives. organic-chemistry.org |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, THF | Can allow for reduction to the aldehyde or alcohol depending on stoichiometry and temperature. |
| This table summarizes common reducing agents and their general characteristics. libretexts.orgorganic-chemistry.org |
Stereoselective Synthesis of Chiral this compound Isomers
The biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Consequently, the stereoselective synthesis of chiral this compound isomers is of significant interest. Methodologies to achieve high enantiomeric purity include the use of chiral catalysts and biocatalytic resolutions.
One prominent approach involves the enantioselective alkylation of a suitable precursor, such as 5-bromopyrimidine-2-carbaldehyde (B1441905), with an organometallic reagent in the presence of a chiral catalyst. For instance, the addition of dialkylzinc reagents to pyrimidine-5-carbaldehydes has been successfully catalyzed by chiral amino alcohols, such as (1S,2R)-N,N-dibutylnorephedrine (DBNE), leading to high enantioselectivities. clockss.org This method can be extrapolated for the synthesis of chiral this compound, where the appropriate organozinc reagent would be employed to introduce the propanol side chain. The effectiveness of various chiral catalysts in such reactions can be compared to optimize the enantiomeric excess (e.e.) of the desired product. clockss.org
Table 1: Comparison of Chiral Catalysts for Enantioselective Ethylation of a Pyrimidine-5-carbaldehyde clockss.org
| Catalyst | Enantiomeric Excess (e.e.) (%) |
|---|---|
| (1S,2R)-N,N-dibutylnorephedrine (DBNE) | 85 |
| (1S,2R)-2-morpholino-1-phenylpropan-1-ol (MOPEP) | Lower than DBNE |
| (1R,2S)-N-vinylbenzylephedrine (VBE) | Lower than DBNE |
This table is generated based on findings for a model reaction and is illustrative of the catalyst screening process applicable to this compound synthesis.
Another powerful strategy for obtaining enantiomerically pure isomers is through biocatalytic kinetic resolution. nih.govnih.gov This technique utilizes enzymes, such as lipases, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated and unreacted enantiomers. nih.govmdpi.com Lipases are widely used for their ability to function in organic solvents and their high enantioselectivity. nih.gov The efficiency of the resolution is dependent on the specific lipase, the acyl donor, and the reaction conditions. mdpi.com
Key Research Findings in Stereoselective Synthesis:
Chiral Amino Alcohols as Catalysts: The use of chiral amino alcohols in the addition of organozinc reagents to pyrimidine aldehydes has proven to be an effective method for establishing the chiral center with high enantiomeric excess. clockss.org
Iridium-Catalyzed Asymmetric Allylic Etherification: For related pyrimidine structures, iridium-catalyzed intramolecular asymmetric allylic etherification has been shown to produce pyrimidine-fused oxazepanes with excellent yields and enantiomeric excess (up to 99.5% e.e.). acs.org This highlights the potential of transition-metal catalysis in creating complex chiral pyrimidine derivatives.
Biocatalysis for Chiral Alcohols: Biocatalytic methods, particularly the use of microorganisms and isolated enzymes, offer a highly selective route to chiral alcohols. nih.govnih.govresearchgate.net These processes are conducted under mild conditions, which helps to prevent racemization or degradation of the product. nih.gov
Green Chemistry Approaches and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates to minimize environmental impact. rasayanjournal.co.innih.gov For this compound, this involves the development of solvent-free reactions, the use of catalytic methodologies, and a focus on atom economy and reaction efficiency. rasayanjournal.co.inbenthamdirect.com
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. tandfonline.comacs.orgresearchgate.net For the synthesis of pyrimidine derivatives, multicomponent reactions conducted under solvent-free conditions, often with the aid of a reusable catalyst, have been shown to be highly efficient. tandfonline.comacs.org These reactions can proceed via grinding or ball milling, which provides the necessary energy for the reaction to occur. acs.org
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields for the synthesis of pyrimidine derivatives. orientjchem.orgnih.govresearchgate.netnih.gov The use of microwave irradiation can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. orientjchem.org
The use of heterogeneous catalysts is also a key aspect of green chemistry, as these catalysts can be easily separated from the reaction mixture and reused. rasayanjournal.co.in For pyrimidine synthesis, various solid-supported catalysts have been developed that are effective under environmentally benign conditions. tandfonline.com
Table 2: Examples of Green Synthetic Approaches for Pyrimidine Derivatives
| Method | Catalyst/Conditions | Key Advantages |
|---|---|---|
| Solvent-Free Synthesis | Basic ionic liquid catalyst | Simplicity, short reaction times, high yields, catalyst reusability tandfonline.com |
| Mechanochemical Synthesis | Modified ZnO Nanoparticles (NS-5) | Recyclable catalyst, scalable, easy product isolation acs.org |
| Microwave-Assisted Synthesis | p-toluenesulfonic acid in ethanol | Reduced reaction times, high yields, green solvent nih.gov |
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A reaction with high atom economy is one that generates minimal waste. wikipedia.org
The formula for calculating atom economy is: Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100 libretexts.org
In the synthesis of this compound, reactions that proceed via addition or condensation pathways, where most or all of the atoms of the reactants are incorporated into the product, are preferred. In contrast, substitution or elimination reactions often have lower atom economies due to the generation of stoichiometric byproducts. wikipedia.org
For example, a hypothetical synthesis of this compound from 5-bromopyrimidine-2-carbaldehyde and an organometallic reagent would have a higher atom economy if it proceeds via an addition mechanism. The choice of reagents and reaction pathways is therefore critical in designing a green and efficient synthesis.
Chemical Reactivity and Derivatization of 5 Bromo 2 Pyrimidinepropanol
Reactivity of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms at positions 1 and 3. These nitrogen atoms are electronegative and exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density of the ring. This inherent electron deficiency, often referred to as π-deficiency, renders the pyrimidine nucleus generally unreactive towards electrophilic attack but highly susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atoms (C-2, C-4, and C-6).
The substituent at the C-2 position, a propanol (B110389) group, is a weakly electron-donating alkyl group, which may slightly modulate the ring's electronic properties. However, this effect is generally insufficient to overcome the powerful deactivating influence of the two ring nitrogens. The bromine atom at C-5 has a deactivating effect on electrophilic substitution due to its inductive electron withdrawal, although it can direct incoming electrophiles through resonance effects.
Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is notably difficult due to the ring's electron-deficient nature. The two nitrogen atoms strongly deactivate the ring towards attack by electrophiles. wikipedia.org Any potential electrophilic attack would require highly reactive electrophiles and harsh reaction conditions. The deactivating effect is a consequence of the nitrogen atoms destabilizing the cationic carbocation intermediate (the Wheland intermediate) that is formed during the reaction mechanism. mnstate.edumasterorganicchemistry.com
While direct SEAr on the C-H positions of the 5-Bromo-2-pyrimidinepropanol ring is synthetically challenging and rarely reported, an alternative mode of electrophilic reactivity has been observed for the parent 5-bromopyrimidine (B23866). Under strongly acidic conditions (e.g., polyphosphoric acid), the pyrimidine ring can be protonated, forming a highly electrophilic pyrimidinium species. This species can then act as an electrophile in a Friedel–Crafts-type reaction with electron-rich arenes to install an aryl substituent at the C-4 position. This process involves an initial electrophilic alkylation followed by an oxidative re-aromatization step.
The pyrimidine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The positions most susceptible to nucleophilic attack are C-2, C-4, and C-6, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atoms. libretexts.orgyoutube.com
In this compound, the C-2 position is already substituted with the propanol side chain. While halides at the C-2 position are excellent leaving groups in SNAr reactions, the alkyl group in this specific compound is not a viable leaving group.
The C-5 position is generally less activated towards direct SNAr compared to the C-2 or C-4 positions because the negative charge of the Meisenheimer intermediate cannot be delocalized onto a ring nitrogen without disrupting the aromatic system in an adjacent ring. Therefore, direct displacement of the bromine atom at C-5 by a nucleophile via a classical SNAr mechanism is unfavorable unless strongly activating groups are present elsewhere on the ring. The primary route for functionalizing the C-5 position is through metal-catalyzed cross-coupling reactions, which operate via different mechanisms.
It is important to note that for reactions involving strong bases or nucleophiles, the hydroxyl group of the propanol side chain may need to be protected to prevent unwanted side reactions.
Bromine Functional Group Interconversions
The bromine atom at the C-5 position of this compound is the most versatile handle for molecular derivatization. Its conversion is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, allowing for the formation of C-C bonds under relatively mild conditions. mdpi.com The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org The C-Br bond in 5-bromopyrimidine derivatives is well-suited for the initial oxidative addition step. illinois.edu
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide. mdpi.comillinois.edu This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. 5-Bromopyrimidine derivatives are excellent substrates for Suzuki coupling, enabling the introduction of various aryl and heteroaryl moieties at the C-5 position.
The reaction typically employs a Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, or a stable Pd(0) complex such as Pd(PPh₃)₄. A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The choice of solvent, ligand, and base can significantly influence the reaction's efficiency and yield. Given the presence of the hydroxyl group in the propanol side chain, bases and conditions should be selected to avoid deprotonation or other side reactions, or a protecting group strategy may be employed.
Table 1: Examples of Suzuki-Miyaura Coupling with 5-Bromopyrimidine Derivatives This table presents data from reactions on analogous 5-bromopyrimidine substrates to illustrate the potential transformations for this compound.
| Aryl/Heteroaryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | Good |
| Furan-3-boronic acid | Pd Catalyst | Base | Solvent | N/A |
| 2-Methoxypyridine-3-boronic acid | Pd Catalyst | Base | Solvent | N/A |
| Various arylboronic acids | XPhosPdG2/XPhos | Base | Solvent | Good to Excellent |
Data sourced from studies on similar pyrimidine systems. mdpi.comillinois.edunih.gov
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov It provides a powerful method for constructing arylalkyne and conjugated enyne systems. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which often serves as the solvent as well. soton.ac.uk
5-Bromopyrimidine derivatives readily undergo Sonogashira coupling, allowing for the introduction of a wide range of substituted and unsubstituted alkynyl groups at the C-5 position. nih.govnih.gov These alkynylated pyrimidines are valuable intermediates for the synthesis of more complex heterocyclic structures and biologically active molecules. The reaction conditions are generally mild, but as with other base-mediated reactions, the compatibility with the free hydroxyl group on the propanol side chain must be considered.
Table 2: Examples of Sonogashira Coupling with 5-Bromopyrimidine Derivatives This table showcases data from reactions on analogous 5-bromopyrimidine substrates to demonstrate the synthetic possibilities for this compound.
| Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | DIPEA | DMF | High |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | Et₃N | THF | High |
| 3-Butyn-1-ol | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | High |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Good |
| Various terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Good to Excellent |
Data compiled from research on various bromopyrimidine and bromo-heterocyclic systems. nih.govsoton.ac.uk
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination for Amine Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org In the context of this compound, this reaction provides a direct method to introduce a variety of primary and secondary amines at the C5 position of the pyrimidine ring. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to facilitate the coupling of the aryl bromide with an amine. wikipedia.orgacsgcipr.org
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com The selection of the base is also important, as it must be strong enough to deprotonate the amine without causing undesirable side reactions. Common bases used include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). libretexts.org
| Catalyst/Ligand | Amine | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Primary Alkylamine | NaOtBu | Toluene | 100 | 75-90 | colab.ws |
| Pd(OAc)₂ / BINAP | Secondary Arylamine | Cs₂CO₃ | Dioxane | 110 | 60-85 | wikipedia.org |
| Pd-PEPPSI-IPr | Primary Arylamine | K₃PO₄ | t-BuOH | 80 | 80-95 | N/A |
Table 1: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidine Derivatives (Note: Data is based on analogous reactions with 5-bromopyrimidine substrates and may not represent actual results for this compound).
Reductive Debromination Studies
Reductive debromination offers a method to selectively remove the bromine atom from the C5 position of the pyrimidine ring, yielding the corresponding 2-pyrimidinepropanol. This transformation is valuable for accessing derivatives that lack the halogen substituent, which can be important for structure-activity relationship studies in drug discovery. A common method for achieving this is through catalytic hydrogenation. organic-chemistry.org This reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The reaction is generally clean and proceeds under mild conditions.
Alternative, catalyst-free methods for the dehalogenation of 5-bromopyrimidine derivatives have also been explored, utilizing a mixture of dimethylformamide (DMF) and a trialkylamine as the hydrogen source. hilarispublisher.com This approach avoids the use of heavy metal catalysts, which can be advantageous in certain synthetic contexts.
| Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂ (1 atm), 10% Pd/C | Methanol | 25 | 4 | >95 | organic-chemistry.org |
| Et₃N / DMF | DMF | 120 | 12 | 85-95 | hilarispublisher.com |
| NaBH₄, PdCl₂(dppf) | THF/H₂O | 60 | 2 | 90 | N/A |
Table 2: Conditions for Reductive Debromination of Aryl Bromides (Note: Data is based on general procedures for aryl bromide reduction and may require optimization for this compound).
Transformations of the Propanol Side Chain
The propanol side chain of this compound provides a versatile handle for a variety of chemical modifications. The primary alcohol can be oxidized to aldehydes or carboxylic acids, and the hydroxyl group can undergo esterification and etherification. Furthermore, the aliphatic chain itself can be functionalized through halogenation and subsequent amination.
Oxidation Reactions to Carbonyls and Carboxylic Acids
The primary alcohol of the propanol side chain can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. issr.edu.khchemguide.co.uk Milder oxidizing agents, such as pyridinium chlorochromate (PCC), will typically yield the corresponding aldehyde, 3-(5-bromopyrimidin-2-yl)propanal. savemyexams.com Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (prepared in situ from a dichromate salt and sulfuric acid), will lead to the formation of the carboxylic acid, 3-(5-bromopyrimidin-2-yl)propanoic acid. issr.edu.khstackexchange.com
| Oxidizing Agent | Product | Solvent | Temperature (°C) | Yield (%) | Reference |
| PCC | Aldehyde | Dichloromethane | 25 | 80-90 | savemyexams.com |
| KMnO₄, H₂SO₄ | Carboxylic Acid | Water/Acetone | 80 | 70-85 | issr.edu.kh |
| Na₂Cr₂O₇, H₂SO₄ | Carboxylic Acid | Water/Acetone | Reflux | 75-90 | chemguide.co.uk |
Table 3: Oxidation of Primary Alcohols (Note: Data is based on general oxidation procedures for primary alcohols and may need to be adapted for this compound).
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group of the propanol side chain can be readily converted into esters and ethers. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid anhydride or acyl chloride, often in the presence of an acid catalyst or a coupling agent. chemguide.co.uk For example, reaction with acetic anhydride would yield 3-(5-bromopyrimidin-2-yl)propyl acetate.
Etherification can be accomplished through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. lumenlearning.comwikipedia.orgmasterorganicchemistry.com For instance, treatment with sodium hydride followed by methyl iodide would produce 5-bromo-2-(3-methoxypropyl)pyrimidine.
| Reaction | Reagent(s) | Product | Solvent | Conditions | Yield (%) | Reference |
| Esterification | Acetic Anhydride, Pyridine | Ester | Dichloromethane | 25°C, 12h | 85-95 | chemguide.co.uk |
| Etherification | NaH, Methyl Iodide | Ether | THF | 0°C to 25°C, 6h | 70-85 | wikipedia.org |
Table 4: Representative Esterification and Etherification Reactions (Note: Data is based on standard procedures and may require optimization for the specific substrate).
Halogenation and Amination of the Aliphatic Chain
The aliphatic propanol side chain can also be a site for further functionalization. Halogenation, particularly at the position adjacent to the pyrimidine ring (the benzylic-like position), can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions. masterorganicchemistry.comwikipedia.orgmissouri.edu This would introduce a bromine atom onto the alkyl chain, providing a handle for subsequent nucleophilic substitution reactions.
Direct amination of the alcohol can be achieved through procedures like the Mitsunobu reaction, which allows for the conversion of the hydroxyl group to a primary or secondary amine with inversion of configuration. wikipedia.orgacs.orgorganic-chemistry.orgalfa-chemistry.com This reaction typically involves triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a suitable nitrogen nucleophile, such as phthalimide, which can be later deprotected to reveal the primary amine. organic-chemistry.org
| Reaction | Reagent(s) | Product | Solvent | Conditions | Yield (%) | Reference |
| Halogenation | NBS, AIBN | Alkyl Bromide | CCl₄ | Reflux | 60-75 | masterorganicchemistry.comchegg.com |
| Amination | PPh₃, DIAD, Phthalimide | Protected Amine | THF | 0°C to 25°C | 70-85 | acs.orgorganic-chemistry.org |
Table 5: Halogenation and Amination of the Side Chain (Note: Data is based on general methodologies and may need to be adapted for this compound).
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.comsennosbiotech.com Given its bifunctional nature, this compound or its derivatives could potentially participate in MCRs. For instance, the pyrimidine ring, especially after conversion of the bromine to other functional groups, could act as a component in reactions like the Biginelli reaction, which is a well-known MCR for the synthesis of dihydropyrimidinones. mdpi.comsennosbiotech.comnih.govresearchgate.netresearchgate.net
| MCR Type | Potential Reactants | Potential Product Scaffold | Catalyst | Reference (for general reaction) |
| Biginelli | 3-(5-bromopyrimidin-2-yl)propanal, Urea, Ethyl Acetoacetate | Dihydropyrimidinone | Acid or Lewis Acid | mdpi.comsennosbiotech.com |
| Hantzsch | 3-(5-bromopyrimidin-2-yl)propanal, Ethyl Acetoacetate, Ammonia | Dihydropyridine | N/A | mdpi.com |
Table 6: Potential Multi-Component Reactions (Note: This table represents hypothetical applications of derivatives of this compound in MCRs based on the reactivity of its functional groups).
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution and solid states. It provides granular information about the chemical environment of individual atoms, primarily ¹H and ¹³C.
For 5-Bromo-2-pyrimidinepropanol, standard 1D ¹H and ¹³C NMR spectra would provide initial but crucial data. The ¹H NMR would be expected to show distinct signals for the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the propanol (B110389) side chain. Similarly, the ¹³C NMR would reveal the number of unique carbon environments, including the bromine-substituted carbon on the pyrimidine ring. However, for an unambiguous assignment of all signals and to confirm the precise connectivity, advanced 2D-NMR techniques are required.
Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments correlate signals from different nuclei, providing a comprehensive map of the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be critical for tracing the proton-proton correlations along the propanol side chain (H-1' to H-2' to H-3').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It is a powerful method for assigning carbon resonances based on their known proton assignments. nih.gov For instance, the proton signal corresponding to the hydroxymethylene group (-CH₂OH) would show a cross-peak to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably one of the most powerful 2D-NMR experiments for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds. This is essential for connecting different fragments of the molecule. In the case of this compound, HMBC would be used to confirm the attachment of the propanol side chain to the C2 position of the pyrimidine ring by observing a correlation between the H-1' protons on the side chain and the C2 carbon of the ring. It would also confirm the position of the bromine atom by showing correlations between the ring protons and the bromine-bearing C5. tandfonline.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY can provide insights into the molecule's three-dimensional conformation, such as the spatial relationship between the propanol side chain and the pyrimidine ring. tandfonline.com
The following table summarizes the expected 2D-NMR correlations that would be used to confirm the structure of this compound.
| Proton (¹H) | Expected COSY Correlations | Expected HSQC Correlation (¹³C) | Expected Key HMBC Correlations (¹³C) |
| H-4/H-6 | H-6/H-4 | C-4/C-6 | C-2, C-5 |
| H-1' | H-2' | C-1' | C-2, C-2' |
| H-2' | H-1', H-3' | C-2' | C-1', C-3', C-2 |
| H-3' | H-2' | C-3' | C-1', C-2' |
Table 1: Predicted 2D-NMR correlations for this compound.
Solid-State NMR for Polymorph Characterization
While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the structure and dynamics of materials in their solid form. dur.ac.uk This is particularly important for pharmaceutical compounds, where different crystalline forms, or polymorphs, can have different physical properties. For halogenated organic compounds, ssNMR is a powerful technique. researchgate.net
The presence of quadrupolar nuclei such as ¹⁴N and ⁷⁹/⁸¹Br in this compound makes ssNMR especially informative. The interaction of the nuclear quadrupole moment with the local electric field gradient is highly sensitive to the local electronic environment. acs.orgnih.gov Therefore, different polymorphs, which have different crystal packing and intermolecular interactions (like hydrogen bonding from the propanol's hydroxyl group), would exhibit different ¹⁴N and ⁷⁹/⁸¹Br quadrupolar coupling constants and chemical shifts. researchgate.net ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) experiments would also be used to detect differences in the carbon environments between polymorphs.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information from its fragmentation patterns. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's exact elemental formula from its measured molecular weight. For this compound (C₇H₉BrN₂O), HRMS is crucial for confirmation. A key feature would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion in the mass spectrum will appear as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. nih.govacs.org
| Ion | Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Relative Intensity |
| [M+H]⁺ | C₇H₁₀BrN₂O⁺ | 217.0026 | 218.9998 | ~100 : 97.5 |
| [M+Na]⁺ | C₇H₉BrN₂NaO⁺ | 238.9845 | 240.9817 | ~100 : 97.5 |
Table 2: Predicted HRMS data for the protonated and sodiated molecular ions of this compound, showing the characteristic bromine isotope pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a suitable method for analyzing volatile and thermally stable compounds. oup.com For this compound, GC-MS could be used to assess purity by separating the target compound from volatile impurities or starting materials from the synthesis. nih.gov As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity. The fragmentation pattern obtained from electron ionization (EI) in a typical GC-MS system provides a "fingerprint" that is valuable for structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that separates compounds in a liquid mobile phase before mass analysis. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. creative-proteomics.com An LC-MS/MS method, often using a triple quadrupole mass spectrometer, would be the preferred approach for quantifying this compound in complex matrices. nih.govnih.gov
The initial mass spectrometer (Q1) selects the parent ion (e.g., the protonated molecule at m/z 217/219). This ion is then fragmented in a collision cell (q2), and the resulting fragment ions are analyzed by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and sensitive.
Key fragmentations for this compound would likely involve:
Loss of water (H₂O) from the propanol side chain.
Cleavage of the C-C bonds in the side chain.
Loss of the entire propanol side chain.
Fragmentation of the pyrimidine ring.
The presence of the bromine isotope pattern in the fragment ions would further aid in their identification.
| Parent Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |
| 217.0 / 219.0 | 199.0 / 201.0 | H₂O |
| 217.0 / 219.0 | 173.0 / 175.0 | CH₂=CHOH |
| 217.0 / 219.0 | 157.9 / 159.9 | C₃H₇O |
Table 3: Predicted fragmentation pathways for the protonated molecular ion of this compound in an LC-MS/MS experiment.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of this compound. These techniques provide a detailed fingerprint of the compound based on the characteristic vibrational frequencies of its constituent chemical bonds.
FT-IR spectroscopy is a fundamental technique for identifying the functional groups present in this compound. By measuring the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is generated. The expected FT-IR absorption bands for this compound are based on the known frequencies for its distinct structural components: the 5-bromopyrimidine (B23866) ring and the 2-propanol side chain.
The pyrimidine ring itself is characterized by a complex series of absorptions. The C=N and C=C stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the pyrimidine ring are typically observed around 3100-3000 cm⁻¹. The presence of the bromine atom attached to the pyrimidine ring will give rise to a C-Br stretching vibration, which is expected at lower frequencies, generally in the range of 600-500 cm⁻¹.
The 2-propanol side chain introduces several key functional groups with distinct FT-IR signatures. The most prominent of these is the O-H stretching vibration from the hydroxyl group, which typically appears as a broad band in the 3500-3200 cm⁻¹ region due to hydrogen bonding. The C-H stretching vibrations of the aliphatic propanol chain will be observed in the 2975-2850 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to be in the 1150-1050 cm⁻¹ region.
A representative table of expected FT-IR peaks for this compound, based on data from analogous compounds such as 5-bromo-2-methoxypyridine (B44785) and other brominated and hydroxylated organic compounds, is provided below. lew.roresearchgate.netresearchgate.netnist.govnih.govresearchgate.netspectrabase.com
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 2975 - 2850 | Medium to Strong |
| C=N, C=C Stretch (Pyrimidine Ring) | 1600 - 1400 | Medium to Strong |
| C-O Stretch (Secondary Alcohol) | 1150 - 1050 | Medium |
| C-Br Stretch | 600 - 500 | Medium to Strong |
Raman spectroscopy, a complementary technique to FT-IR, provides valuable information about the structural fingerprint of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The Raman spectrum is generated by the inelastic scattering of monochromatic light from the molecule.
For this compound, the symmetric stretching vibrations of the pyrimidine ring are expected to produce strong and sharp Raman signals. The C-Br bond, being relatively non-polar, should also exhibit a distinct Raman peak. The vibrational modes of the propanol side chain will also be present, although they may be weaker compared to the ring vibrations.
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. For instance, while the O-H stretch is a prominent feature in the FT-IR spectrum, it is typically a weak scatterer in Raman. Conversely, the symmetric ring breathing modes of the pyrimidine ring are often strong in the Raman spectrum but weaker in the FT-IR.
A table of expected Raman shifts for this compound, inferred from data for related compounds like 5-bromo-2-methoxypyridine, is presented below. nih.govresearchgate.netspectroscopyonline.comresearchgate.net
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2975 - 2850 | Medium |
| Pyrimidine Ring Breathing Modes | 1000 - 800 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
X-ray Crystallography for Single Crystal Structure Determination
The process involves irradiating a single crystal with a focused X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
Based on the analysis of structurally similar compounds like 5-bromo-2-iodopyrimidine, it is expected that this compound would crystallize in a well-defined lattice. researchgate.net The crystal packing would likely be influenced by intermolecular interactions such as hydrogen bonding involving the hydroxyl group of the propanol side chain and the nitrogen atoms of the pyrimidine ring, as well as halogen bonding involving the bromine atom. The presence of the bromine atom is also advantageous for phasing the diffraction data, a process known as isomorphous replacement, which can simplify the structure determination. glenresearch.com
The expected crystal data for this compound, based on analogy with 5-bromo-2-iodopyrimidine, might exhibit the following characteristics researchgate.net:
| Parameter | Expected Value |
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Pnma or similar |
| Key Intermolecular Interactions | Hydrogen bonding, Halogen bonding |
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for the separation and quantification of this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method development would involve optimizing several parameters to achieve good separation and peak shape.
A reversed-phase HPLC method would likely be the most suitable approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
The development of a robust HPLC method would involve the following steps:
Column Selection: A C18 column is a common starting point for reversed-phase chromatography.
Mobile Phase Selection: A gradient elution, starting with a higher proportion of water and gradually increasing the organic modifier concentration, would be effective for separating the target compound from impurities with a wide range of polarities.
Detector Selection: A UV detector would be suitable for detecting this compound, as the pyrimidine ring is a chromophore that absorbs UV light. The detection wavelength would be set at the absorbance maximum of the compound.
Method Validation: Once developed, the method would be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. iosrphr.orgnih.gov
A hypothetical HPLC method for this compound is outlined below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
While this compound itself has a relatively high boiling point and contains a polar hydroxyl group, making it less suitable for direct GC analysis, its volatile derivatives can be readily analyzed by this technique. Derivatization of the hydroxyl group, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether, would increase its volatility and thermal stability.
The GC analysis of the derivatized compound would involve injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the inside of the column and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time and mass spectral data, allowing for definitive identification and quantification. nih.govavantorsciences.comapicalscientific.com
A potential GC method for the TMS-ether derivative of this compound is outlined below:
| Parameter | Condition |
| Column | DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Computational Chemistry and Theoretical Studies of 5 Bromo 2 Pyrimidinepropanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 5-Bromo-2-pyrimidinepropanol, these methods would illuminate its electronic structure and predict its reactivity.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Electron Density Distribution
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. A typical study on a pyrimidine (B1678525) derivative involves geometry optimization and the calculation of various electronic parameters. For instance, studies on pyrazolo[1,5-a]pyrimidine (B1248293) and imidazo[1,2-a]pyrimidine (B1208166) derivatives have been conducted using DFT at the B3LYP/6-31G(d,p) or similar basis sets to determine their electronic characteristics. jchemrev.comnih.gov
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. nih.goviucr.org A smaller energy gap suggests higher reactivity.
The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. This map highlights the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions of the molecule. For a compound like this compound, the nitrogen atoms of the pyrimidine ring and the oxygen of the propanol (B110389) group would be expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms would exhibit positive potential.
Table 1: Representative Quantum Chemical Parameters for a Pyrimidine Derivative
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 eV iucr.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.63 eV iucr.org |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.82 eV iucr.org |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | 2.5 D |
Note: The values presented are illustrative and based on published data for structurally related pyrimidine compounds.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical calculations are invaluable for mapping out potential reaction pathways and identifying transition states. For this compound, this could involve studying its synthesis or its metabolic degradation. For example, a theoretical study on the formation of pyrido[2,3-d]pyrimidines detailed the free energy profiles of various reaction steps, including Knoevenagel condensation and Michael addition, identifying the rate-determining step. acs.org Similarly, the mechanism of chlorination of pyrimidine bases has been investigated using computational methods, revealing the most reactive sites. nih.gov For this compound, such calculations could predict the most likely sites for nucleophilic or electrophilic attack, providing insights into its chemical behavior.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, which is crucial for understanding its conformational flexibility and how it interacts with its environment, such as a biological receptor. Studies on pyrimidine derivatives have used MD simulations to explore their binding modes with proteins. mdpi.comnih.govresearchgate.net
For this compound, an MD simulation would reveal the accessible conformations of the propanol side chain and its orientation relative to the pyrimidine ring. This is particularly important if the molecule is being considered as a ligand for a biological target. The simulation would show how the molecule adapts its shape to fit into a binding pocket and the nature of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, MD simulations have been used to understand the interactions of pyrimidine-based inhibitors with enzymes, showing how subtle changes in the ligand structure can affect binding affinity. researchgate.net
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can predict spectroscopic properties with a good degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.
For this compound, DFT calculations could predict its 1H and 13C NMR chemical shifts. While there can be discrepancies between predicted and experimental values, these calculations are extremely useful for assigning signals in the experimental spectra. bohrium.com Studies on pyrazolo[1,5-a]pyrimidine and other derivatives have demonstrated the utility of NMR spectroscopy in combination with computational analysis for unambiguous structure determination. researchgate.netmdpi.com
Similarly, the vibrational frequencies in the Infrared (IR) spectrum can be calculated. These theoretical frequencies can then be compared with experimental IR data to identify characteristic functional group vibrations. For example, the C=N stretching of the pyrimidine ring, the O-H stretch of the alcohol, and the C-Br stretch would all have predictable frequencies. tandfonline.comd-nb.inforesearchgate.net
Table 2: Predicted vs. Experimental Spectroscopic Data for a Pyrimidine Derivative (Illustrative)
| Nucleus/Bond | Predicted Chemical Shift/Frequency | Experimental Chemical Shift/Frequency |
| 1H NMR (Ar-H) | 8.5 - 9.0 ppm | 8.6 - 9.1 ppm researchgate.net |
| 13C NMR (C=N) | 150 - 160 ppm | 152 - 158 ppm mdpi.com |
| IR (C=N stretch) | 1550 - 1580 cm-1 | 1570 - 1596 cm-1 researchgate.net |
Note: This table provides an illustrative comparison and the actual values would be specific to the compound and the computational method used.
Ligand Design and Virtual Screening Applications (If applicable as a scaffold or fragment)
The pyrimidine core is a common scaffold in medicinal chemistry. If this compound were to be used as a starting point for drug discovery, computational techniques would be central to the process. It could serve as a fragment in fragment-based drug design or as a scaffold for building a library of derivatives.
Virtual screening campaigns often use molecular docking to predict how a library of compounds might bind to a target protein. The pyrimidine scaffold of this compound, with its potential for hydrogen bonding and other interactions, makes it a candidate for such studies. For example, pyrimidine derivatives have been investigated as inhibitors of various kinases through molecular docking and subsequent lead optimization. mdpi.comthieme-connect.com
Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical basis, not clinical outcomes)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The development of a QSAR model for a class of compounds like derivatives of this compound would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).
Numerous QSAR studies have been performed on pyrimidine derivatives for a range of biological activities, including larvicidal, antimalarial, and anticancer effects. scielo.brdergipark.org.trnih.gov These studies identify the key structural features that are either beneficial or detrimental to the desired activity. For instance, a QSAR model might reveal that electron-withdrawing groups at a certain position on the pyrimidine ring increase activity, while bulky substituents at another position decrease it. This information is then used to guide the design of new, more potent compounds. The development of such a model is based purely on the theoretical and chemical properties of the molecules and does not involve clinical data.
Applications of 5 Bromo 2 Pyrimidinepropanol As a Synthetic Building Block and Precursor
Scaffold for Heterocyclic Compound Synthesis
The 5-bromopyrimidine (B23866) core of 5-Bromo-2-pyrimidinepropanol is an excellent scaffold for the construction of more complex heterocyclic compounds. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.net
One of the most common applications of brominated pyrimidines is in the Suzuki-Miyaura coupling reaction, where the bromine atom is substituted with an aryl or heteroaryl group from a boronic acid derivative. rsc.orgmdpi.com This reaction would allow for the direct attachment of various aromatic and heterocyclic rings to the pyrimidine (B1678525) core of this compound, leading to the synthesis of a wide array of polycyclic and multi-heterocyclic systems. Similarly, Sonogashira coupling with terminal alkynes can be employed to introduce alkynyl moieties, which can then undergo further transformations such as cyclization reactions to form fused heterocyclic systems. sigmaaldrich.com
The propanol (B110389) side chain also offers opportunities for synthetic diversification. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate intramolecular cyclization reactions. For instance, reaction with a suitable nitrogen nucleophile could lead to the formation of fused bicyclic systems containing a pyrimidine ring. Alternatively, the alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further functionalization and the construction of different heterocyclic rings.
Table 1: Potential Heterocyclic Synthesis Reactions Utilizing this compound
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-pyrimidinepropanol derivatives |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-2-pyrimidinepropanol derivatives |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 5-Amino-2-pyrimidinepropanol derivatives |
| Intramolecular Cyclization | Activation of hydroxyl group, nucleophile | Fused pyrimidine heterocyclic systems |
Intermediate in the Development of Advanced Organic Materials
Pyrimidine derivatives are of growing interest in the field of materials science due to their unique electronic properties. The electron-deficient nature of the pyrimidine ring makes it a useful component in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
The 5-bromopyrimidine moiety of this compound can be readily incorporated into larger conjugated systems through cross-coupling reactions. researchgate.net By strategically coupling this building block with other aromatic and heteroaromatic units, it is possible to tune the electronic and photophysical properties of the resulting materials. The propanol side chain could also be modified to improve the solubility and processability of these materials, which is a critical factor for their application in electronic devices. For example, the hydroxyl group could be esterified with long alkyl chains to enhance solubility in organic solvents.
Precursor for Bioactive Molecule Libraries (e.g., as a lead compound scaffold)
The pyrimidine scaffold is a common feature in a vast number of biologically active compounds and approved drugs. nih.govorientjchem.orgnih.gov This makes this compound an attractive starting point for the development of libraries of potential drug candidates. The ability to functionalize both the 5-position of the pyrimidine ring and the propanol side chain allows for the creation of a diverse set of molecules from a single precursor.
High-throughput screening of such compound libraries is a cornerstone of modern drug discovery. biocrick.com By systematically varying the substituents at the 5-position (e.g., with different aryl, heteroaryl, or alkyl groups via cross-coupling) and modifying the propanol side chain (e.g., through esterification, etherification, or conversion to other functional groups), a large and structurally diverse library of compounds can be generated. nih.gov These compounds can then be screened for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ajpp.innih.govnih.gov The pyrimidine core itself is known to interact with a variety of biological targets, and the substituents introduced can modulate this activity and improve pharmacokinetic properties. nih.gov
Table 2: Potential Modifications of this compound for Bioactive Libraries
| Modification Site | Reaction Type | Potential New Functional Groups |
| 5-Position (Br) | Cross-coupling reactions | Aryl, heteroaryl, alkyl, alkynyl, amino |
| Propanol (OH) | Esterification, etherification | Esters, ethers with diverse side chains |
| Propanol (OH) | Oxidation | Aldehyde, carboxylic acid |
| Propanol (OH) | Substitution (after activation) | Amines, azides, thiols |
Role in Multi-Step Convergent Synthetic Strategies
This compound is an ideal building block for use in convergent synthetic strategies. rsc.org It can be prepared and functionalized independently, and then coupled with other complex molecular fragments. For example, a complex side chain could be attached to the propanol group, and then the resulting molecule could be coupled with another large fragment via a palladium-catalyzed reaction at the 5-position. This approach allows for the rapid assembly of complex molecular architectures and is particularly valuable in the synthesis of natural products and complex drug molecules. The differential reactivity of the bromine atom and the hydroxyl group allows for selective transformations at either position without the need for extensive protecting group chemistry.
Biological Interactions and Mechanistic Insights Non Clinical
Investigation of Molecular Target Engagement Mechanisms
The engagement of 5-Bromo-2-pyrimidinepropanol with molecular targets is predicted to be driven by the physicochemical properties of its pyrimidine (B1678525) core, the bromo substituent, and the propanol (B110389) side chain. Pyrimidine analogs frequently act as antimetabolites, competing with endogenous pyrimidines such as uracil (B121893) and thymine (B56734) for binding to enzymes involved in nucleic acid synthesis. nih.gov The presence of the bromine atom at the 5-position is significant, as this position is crucial for interactions with enzymes like thymidylate synthase. nih.gov The van der Waals radius of bromine is larger than that of the hydrogen it replaces, which can influence binding affinity and selectivity for specific protein targets.
Potential molecular target engagement mechanisms for this compound could involve:
Competitive Inhibition: The pyrimidine ring could mimic natural nucleobases, allowing the molecule to bind to the active site of enzymes involved in pyrimidine metabolism.
Allosteric Modulation: The molecule might bind to a site on a target protein other than the active site, inducing a conformational change that alters the protein's activity.
Covalent Modification: While less common for this class of compounds, the potential for the molecule to form covalent bonds with its target cannot be entirely ruled out, particularly under specific physiological conditions.
In Vitro Studies on Cellular Pathway Modulation (e.g., enzyme inhibition, receptor binding)
In vitro studies are essential to elucidate the effects of a compound on cellular pathways. For a molecule like this compound, key areas of investigation would include its impact on pathways related to cell proliferation, inflammation, and microbial growth.
Enzyme Inhibition:
Many pyrimidine derivatives are known to be potent enzyme inhibitors. ekb.eg Given its structure, this compound could potentially inhibit a range of enzymes, including:
Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthetic pathway and a target for some anticancer and anti-inflammatory drugs. nih.govnih.gov
Protein Kinases: The pyrimidine scaffold is a common feature in many protein kinase inhibitors, which are crucial in cancer therapy. ekb.eg
Thymidylate Synthase: As mentioned, the 5-position of the pyrimidine ring is critical for the binding of substrates and inhibitors to this enzyme. researchgate.net
Receptor Binding:
| Potential Cellular Pathway | Possible Effect of this compound | Key Molecular Targets |
| Nucleic Acid Synthesis | Inhibition of DNA and RNA synthesis | Dihydroorotate Dehydrogenase, Thymidylate Synthase |
| Cell Signaling | Modulation of kinase signaling cascades | Epidermal Growth Factor Receptor (EGFR), other protein kinases |
| Inflammatory Response | Reduction of pro-inflammatory mediators | Cyclooxygenase (COX), Lipoxygenase (LOX) |
Biochemical Assays for Interaction Profiling
To characterize the interactions of this compound, a panel of biochemical assays would be employed. These assays provide quantitative data on the compound's affinity for its targets and its effect on their function.
Examples of Relevant Biochemical Assays:
| Assay Type | Purpose | Example |
| Enzyme Inhibition Assays | To determine the potency of inhibition (e.g., IC50 value). | Spectrophotometric or fluorometric assays measuring the rate of product formation in the presence of the inhibitor. |
| Receptor Binding Assays | To measure the affinity of the compound for a specific receptor (e.g., Ki value). | Radioligand binding assays where the compound competes with a labeled ligand for binding to the receptor. |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity). | Measuring the heat released or absorbed upon binding of the compound to its target. |
| Surface Plasmon Resonance (SPR) | To study the kinetics of binding and dissociation. | Immobilizing the target protein on a sensor chip and measuring the change in refractive index upon binding of the compound. |
Structure-Activity Relationship (SAR) Exploration in Pre-clinical Discovery
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. drugdesign.orgmonash.edu For this compound, SAR exploration would focus on modifications at three key positions:
The 5-Position of the Pyrimidine Ring: The bromo substituent could be replaced with other halogens (e.g., chloro, iodo) or small alkyl groups to probe the steric and electronic requirements for optimal activity. nih.gov
The 2-Position of the Pyrimidine Ring: The propanol side chain could be lengthened, shortened, or functionalized to explore its role in target binding. nih.gov
Other Positions on the Pyrimidine Ring: Substitutions at the 4- and 6-positions could also be investigated to fine-tune the molecule's properties.
| Structural Modification | Rationale | Potential Impact |
| Varying the substituent at the 5-position | To optimize steric and electronic interactions with the target. | Increased potency and/or selectivity. |
| Altering the length of the side chain at the 2-position | To improve binding affinity and pharmacokinetic properties. | Enhanced biological activity and better drug-like properties. |
| Introducing substituents at the 4- or 6-positions | To modulate the overall electronic character and solubility of the molecule. | Improved solubility and cell permeability. |
Theoretical Basis of Biological Activity for Pyrimidine Derivatives (e.g., DNA incorporation, enzyme inhibition)
The biological activity of pyrimidine derivatives is rooted in their structural similarity to the natural pyrimidine bases found in DNA and RNA. nih.gov This resemblance allows them to interfere with fundamental cellular processes.
DNA Incorporation:
Some pyrimidine analogs, particularly those with a halogen at the 5-position like 5-bromo-2'-deoxyuridine (B1667946) (BrdU), can be incorporated into DNA during replication. nih.gov This incorporation can lead to DNA damage and cell cycle arrest, forming the basis of their anticancer and antiviral activities. While this compound is not a nucleoside analog and is therefore unlikely to be directly incorporated into DNA, its metabolites could potentially have this activity.
Enzyme Inhibition:
As previously discussed, enzyme inhibition is a primary mechanism of action for many pyrimidine derivatives. The pyrimidine ring serves as a scaffold that can be decorated with various functional groups to achieve potent and selective inhibition of specific enzymes. The theoretical basis for this inhibition lies in the ability of the pyrimidine analog to bind to the enzyme's active site or an allosteric site with high affinity, thereby preventing the natural substrate from binding or the enzyme from functioning correctly.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Selectivity and Yield
While foundational synthetic pathways to pyrimidine (B1678525) derivatives exist, the development of novel, efficient, and stereoselective routes to 5-Bromo-2-pyrimidinepropanol and its derivatives is a primary area for future research. Current methods for synthesizing substituted pyrimidines often involve multi-step processes that may lack efficiency or employ harsh reagents. google.compatsnap.com Future work should focus on the development of more streamlined and sustainable synthetic strategies.
Key research objectives in this area include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the propanol (B110389) side chain. This would be crucial for investigating the differential biological activities of enantiomerically pure forms of the compound.
One-Pot Reactions: Designing multi-component, one-pot reactions that combine commercially available starting materials to construct the this compound core in a single, efficient operation. google.com
Flow Chemistry: Exploring the use of continuous flow chemistry for the synthesis of this compound. This approach could offer significant advantages in terms of safety, scalability, and reaction optimization.
Green Chemistry Approaches: Investigating the use of environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | Access to enantiopure compounds, potentially leading to improved biological activity and reduced off-target effects. | Catalyst design and optimization, control of stereoselectivity. |
| One-Pot Reactions | Increased efficiency, reduced waste, and lower operational costs. google.com | Compatibility of reagents and reaction conditions. |
| Flow Chemistry | Enhanced safety, precise control over reaction parameters, and ease of scalability. | Initial setup costs and requirement for specialized equipment. |
| Green Chemistry | Reduced environmental footprint, use of renewable resources. | Identifying effective and eco-friendly reagents and solvents. |
Exploration of Advanced Catalytic Systems for Derivatization
The bromine atom at the 5-position and the hydroxyl group of the propanol side chain are ideal handles for further chemical modifications. The exploration of advanced catalytic systems to selectively derivatize these positions will be instrumental in creating a diverse library of analogues for various applications.
Future research in this domain should target:
Cross-Coupling Reactions: Employing modern palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C5-bromo position to introduce a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups.
C-H Activation: Investigating transition-metal-catalyzed C-H activation at other positions of the pyrimidine ring or the propanol side chain to enable direct and regioselective functionalization, bypassing the need for pre-functionalized starting materials.
Biocatalysis: Utilizing enzymes to perform selective transformations on the this compound scaffold, such as stereoselective oxidation of the alcohol or glycosylation, to produce complex and biologically relevant molecules.
Photoredox Catalysis: Harnessing the power of visible light-driven photoredox catalysis to enable novel and previously inaccessible chemical transformations for the derivatization of the pyrimidine core.
| Catalytic System | Target Position | Potential Modifications |
| Palladium Cross-Coupling | C5-Bromo | Aryl, heteroaryl, alkynyl, and alkyl groups. |
| C-H Activation | Pyrimidine ring, propanol side chain | Direct introduction of functional groups like alkyl, aryl, or esters. |
| Biocatalysis | Propanol side chain | Stereoselective oxidation, reduction, or glycosylation. |
| Photoredox Catalysis | Pyrimidine ring and side chain | Radical-mediated additions and functionalizations. |
Integration into Complex Natural Product Synthesis
The synthesis of natural products has historically driven innovation in organic chemistry. researchgate.netnih.gov The this compound scaffold could serve as a versatile building block in the total synthesis of complex natural products containing a pyrimidine moiety. Its functional handles allow for its incorporation into larger molecular architectures.
Unexplored avenues in this context include:
Biomimetic Synthesis: Utilizing this compound as a precursor in biomimetic syntheses that mimic the proposed biosynthetic pathways of pyrimidine-containing natural products.
Fragment-Based Synthesis: Employing the compound as a key fragment in a convergent synthesis strategy, where complex molecules are assembled from smaller, pre-functionalized building blocks.
Diversity-Oriented Synthesis: Using this compound as a starting point for the creation of natural product-like libraries with high structural diversity for biological screening.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling offer powerful tools for the rational design of novel analogues of this compound with tailored properties. By leveraging computational approaches, researchers can prioritize synthetic targets and accelerate the discovery process.
Future research should focus on:
Structure-Activity Relationship (SAR) Studies: Building computational models to understand the relationship between the structure of this compound analogues and their biological activity.
In Silico Screening: Performing virtual screening of large compound libraries against specific biological targets to identify novel pyrimidine-based hits.
Pharmacophore Modeling: Developing pharmacophore models based on known active pyrimidine-containing compounds to guide the design of new analogues with improved potency and selectivity.
ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues to identify candidates with favorable drug-like properties.
In-depth Mechanistic Studies of Biological Activities at the Molecular Level (Non-clinical)
Should preliminary screenings reveal any biological activity for this compound or its derivatives, in-depth mechanistic studies at the molecular level will be crucial to understand how these compounds exert their effects. These non-clinical studies are fundamental to the progression of any potential therapeutic agent.
Key areas for investigation include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, and genetic approaches to identify the specific cellular targets of active compounds.
Enzyme Inhibition Kinetics: For compounds that target enzymes, performing detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
Biophysical Interaction Studies: Employing biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the binding interactions between the compound and its target protein.
Structural Biology: Determining the co-crystal structure of the compound bound to its target protein to provide a detailed, atomic-level understanding of the binding mode and guide further structure-based drug design efforts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Bromo-2-pyrimidinepropanol, and what critical parameters influence reaction efficiency?
- Methodological Answer : A widely used approach involves Sonogashira coupling reactions between brominated pyrimidine precursors and propargyl alcohols, followed by cyclization or functionalization steps. For example, 5-bromo-2-chloropyrimidine derivatives can undergo substitution with cyclopentylamine, followed by Sonogashira coupling with propargyl alcohol to form intermediates, which are then cyclized using tetrabutylammonium fluoride . Key parameters include catalyst selection (e.g., Pd/Cu systems), reaction temperature (60–90°C), and inert atmosphere maintenance to prevent side reactions.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR (¹H/¹³C) to confirm regiochemistry and functional groups (e.g., pyrimidine ring protons and propanol chain signals).
- HPLC (≥95% purity threshold) with UV detection for quantitative analysis .
- Mass spectrometry (LC/MS-UV) to verify molecular weight (e.g., [M+H]⁺ peaks) .
- Melting point analysis (compare literature values; discrepancies may indicate impurities, e.g., mp ranges from 180–183°C to ~230°C depending on substituents ).
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Methodological Answer : Store in sealed, light-resistant containers under anhydrous conditions at –20°C or in a dry, cool environment (≤4°C) to prevent hydrolysis or bromine displacement. Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can degrade the propanol side chain .
Advanced Research Questions
Q. How can mechanistic studies be designed to elucidate reaction pathways in the synthesis of this compound derivatives?
- Methodological Answer : Employ isotopic labeling (e.g., deuterated propanol) to track proton transfer during cyclization. Use kinetic studies to identify rate-determining steps (e.g., monitoring Pd catalyst turnover via in situ Raman spectroscopy). Computational modeling (DFT) can predict transition states for bromine displacement or coupling reactions, as demonstrated in analogous pyrimidine systems .
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Ligand engineering : Bulky phosphine ligands (e.g., XPhos) enhance selectivity at the C5 bromine position by sterically shielding C2/C4 sites .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor oxidative addition of Pd catalysts to the bromine site over competing pathways .
- Temperature modulation : Lower temperatures (0–25°C) reduce undesired homocoupling byproducts .
Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound analogs?
- Methodological Answer :
- Reproduce synthesis : Verify purity via HPLC and elemental analysis to rule out impurities affecting mp .
- Polymorphism screening : Use differential scanning calorimetry (DSC) to detect crystalline forms. For example, mp variations (180–230°C) may arise from anhydrous vs. hydrated states .
- Cross-validate data : Compare with NIST-standardized references or independent syntheses .
Data Contradiction Analysis
Q. How to resolve conflicting reactivity data for bromine displacement in this compound under basic vs. acidic conditions?
- Methodological Answer :
- pH-controlled experiments : In acidic conditions (pH <3), bromine may undergo hydrolysis to hydroxyl groups, while basic conditions (pH >10) favor nucleophilic substitution (e.g., with amines). Monitor intermediates via LC/MS to identify competing pathways .
- Competitive inhibition assays : Introduce scavengers (e.g., AgNO₃) to sequester free bromide ions and quantify their impact on reaction rates .
Safety and Handling
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of dust (S22/S24/25 precautions) .
- Spill management : Neutralize residues with activated carbon and dispose as halogenated waste (WGK 3 classification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
